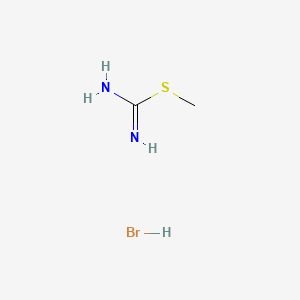

S-Methylisothiourea hydrobromide

CAS No.: 1068-58-2

Cat. No.: VC8172241

Molecular Formula: C2H7BrN2S

Molecular Weight: 171.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1068-58-2 |

|---|---|

| Molecular Formula | C2H7BrN2S |

| Molecular Weight | 171.06 g/mol |

| IUPAC Name | methyl carbamimidothioate;hydrobromide |

| Standard InChI | InChI=1S/C2H6N2S.BrH/c1-5-2(3)4;/h1H3,(H3,3,4);1H |

| Standard InChI Key | JWNGATKGDWXEDT-UHFFFAOYSA-N |

| SMILES | CSC(=N)N.Br |

| Canonical SMILES | CSC(=N)N.Br |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

S-Methylisothiourea hydrobromide belongs to the class of isothiouronium salts. The molecule comprises a methyl-isothiourea moiety paired with a bromide ion. The thiourea group () adopts a planar configuration, with the methyl group () attached to the sulfur atom . This configuration is stabilized by resonance between the sulfur and nitrogen atoms, as evidenced by its SMILES notation and InChIKey .

Table 1: Key Physicochemical Properties

Nomenclature and Synonyms

The compound is recognized by multiple synonyms, including S-Methylisothiuronium bromide, 2-Methyl-2-thiopseudourea monohydrobromide, and USAF PD-31 . These aliases reflect its historical use in military research and its structural relationship to pseudourea derivatives .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis method involves the alkylation of thiourea with methyl bromide in methanol. The reaction proceeds via nucleophilic substitution, where the sulfur atom in thiourea attacks the methyl group of methyl bromide, forming the S-methylisothiouronium ion. Subsequent addition of hydrobromic acid yields the hydrobromide salt.

Purification typically involves recrystallization from a methanol-diethyl ether mixture, achieving >98% purity.

Industrial-Scale Production

Applications in Pharmaceutical and Chemical Research

Intermediate in Guanidino Compound Synthesis

| Parameter | Value | Source |

|---|---|---|

| LD (mouse, IP) | 336 mg/kg | RTECS |

| Primary Toxicity | Neurotoxicity, respiratory depression | RTECS |

| Handling Precautions | Use PPE; avoid inhalation | Vulcanchem |

Comparative Analysis with Related Compounds

S-Methylisothiourea vs. S-Ethyl Analogues

Ethyl-substituted analogues (e.g., S-Ethylisothiourea hydrobromide) exhibit longer hydrocarbon chains, altering solubility and reactivity. For instance, ethyl derivatives are less polar, favoring organic phase reactions .

Isothiouronium Salts in Drug Development

Compared to antiradon (S-(2-Aminoethyl)isothiourea dihydrobromide), S-Methylisothiourea hydrobromide lacks the aminoethyl group, reducing its utility in radical scavenging but enhancing stability in acidic conditions .

Future Directions and Research Gaps

Analytical Method Development

Advanced characterization techniques, such as X-ray crystallography, could resolve its solid-state structure, aiding in the design of derivatives with improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume